molecular formula C17H8Cl2F6N4 B2453862 3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine CAS No. 400081-91-6

3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B2453862
CAS No.: 400081-91-6
M. Wt: 453.17
InChI Key: MSZVUPHZNBLEOP-OWOJBTEDSA-N
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Description

3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of chloro groups into the pyridine and pyrazole rings.

    Vinylation: Formation of the vinyl linkage between the pyridine and pyrazole rings.

    Trifluoromethylation: Incorporation of trifluoromethyl groups into the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.

    Continuous Flow Processing: Continuous introduction of reactants and removal of products to maintain steady-state conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of chloro groups to hydrogen or other substituents.

    Substitution: Replacement of chloro groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl and pyrazolyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-2-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F6N4/c18-12-5-9(16(20,21)22)7-26-14(12)2-1-11-3-4-29(28-11)15-13(19)6-10(8-27-15)17(23,24)25/h1-8H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZVUPHZNBLEOP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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